Hydrangenol

Übersicht

Beschreibung

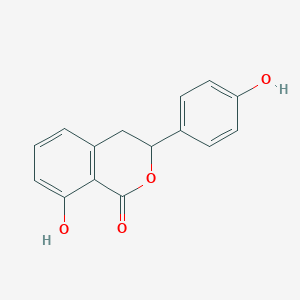

Hydrangenol is a dihydroisocoumarin . It can be found in Hydrangea macrophylla, as well as its 8-O-glucoside . (−)-Hydrangenol 4′-O-glucoside and (+)-hydrangenol 4′-O-glucoside can be found in Hydrangeae Dulcis Folium, the processed leaves of H. macrophylla var. thunbergii .

Molecular Structure Analysis

Hydrangenol has a molecular formula of C15H12O4 . Its average mass is 256.253 Da and its monoisotopic mass is 256.073547 Da .Physical And Chemical Properties Analysis

Hydrangenol has a density of 1.4±0.1 g/cm3, a boiling point of 528.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 68.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Skin Care and Anti-Aging

Hydrangenol isolated from the leaves of Hydrangea serrata has been found to attenuate wrinkle formation and repair skin moisture in UVB-irradiated hairless mice . It mitigates wrinkle formation, dorsal thickness, dehydration, and collagen degradation . It also increases the expression of involucrin, filaggrin, and aquaporin-3 (AQP3) as well as hyaluronic acid (HA) production via hyaluronidase (HYAL)-1/-2 downregulation .

Collagen Composition Recovery

Consistent with the recovery of collagen composition, the expression of Pro-COL1A1 was increased by hydrangenol . This suggests that hydrangenol could be beneficial in treatments aimed at collagen recovery.

Anti-Inflammatory Properties

Hydrangenol has been found to reduce the expression of Matrix metalloproteinase (MMP)-1/-3, cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) . These are all proteins involved in inflammation, suggesting that hydrangenol may have anti-inflammatory properties.

Antioxidant Activity

Hydrangenol upregulated the expression of nuclear factor-E2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), NAD (P)H quinone dehydrogenase 1 (NQO-1), glutamate cysteine ligase modifier subunit (GCLM), and glutamate cysteine ligase catalysis subunit (GCLC) . These are all proteins involved in antioxidant activity, suggesting that hydrangenol may have antioxidant properties.

Skin Moisturization

Hydrangea serrata hot water extracts (Hs-WE) and its major ingredient hydrangenol have been found to improve skin moisturization and wrinkle conditions via AP-1 and Akt/PI3K Pathway upregulation . In clinical studies, skin wrinkles and skin moisturizing levels were improved in subjects applying 0.5% Hs-WE compared to the placebo group .

Cell Growth Promotion

Cell growth was also promoted by Hs-WE (5–20 µg/mL) and hydrangenol (15–60 µM) in a wound healing assay . This suggests that hydrangenol could be beneficial in treatments aimed at promoting cell growth.

Wirkmechanismus

Target of Action

Hydrangenol, a dihydroisocoumarin isolated from the leaves of Hydrangea serrata, primarily targets macrophages , vascular endothelial growth factor (VEGF)-induced human umbilical vein endothelial cells (HUVECs) , and UVB-irradiated skin cells . These targets play crucial roles in inflammation, angiogenesis, and skin aging, respectively .

Mode of Action

Hydrangenol interacts with its targets to modulate various cellular processes. It suppresses macrophage-mediated inflammation in colitis , inhibits the proliferation of VEGF-induced HUVECs , and mitigates UVB-induced skin damage . These interactions result in changes such as the downregulation of pro-inflammatory mediators and the upregulation of skin moisturizing factors .

Biochemical Pathways

Hydrangenol affects several biochemical pathways. In UVB-irradiated skin cells, it attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs) including ERK and p38, activator protein 1 (AP-1) subunit, and signal transduction and activation of transcription 1 (STAT1) . In VEGF-stimulated HUVECs, it suppresses VEGFR-2-mediated signaling pathways including ERK1/2, AKT, and endothelial nitric oxide synthase . In colitis, it suppresses the expression of pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β through NF-κB, AP-1, and STAT1/3 inactivation .

Result of Action

Hydrangenol’s action results in various molecular and cellular effects. It mitigates wrinkle formation, skin thickness, dehydration, and collagen degradation . It also increases the expression of involucrin, filaggrin, and aquaporin-3 (AQP3) as well as hyaluronic acid (HA) production via hyaluronidase (HYAL)-1/-2 downregulation . In colitis, it alleviates symptoms by preventing disease activity index (DAI) scores, shortening colon length, and reducing colonic structural damage .

Action Environment

The action of hydrangenol can be influenced by environmental factors such as UVB radiation and the presence of inflammatory agents like lipopolysaccharide (LPS) and dextran sulfate sodium (DSS) . These factors can modulate the efficacy and stability of hydrangenol, thereby affecting its anti-inflammatory, anti-angiogenic, and anti-photoaging activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKDFNDHPXVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963981 | |

| Record name | (±)-Hydrangenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrangenol | |

CAS RN |

480-47-7 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrangenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Hydrangenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRANGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

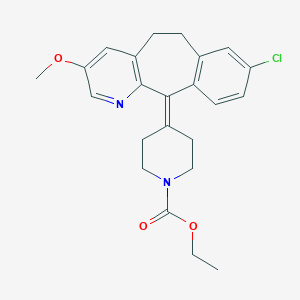

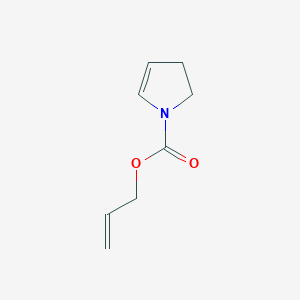

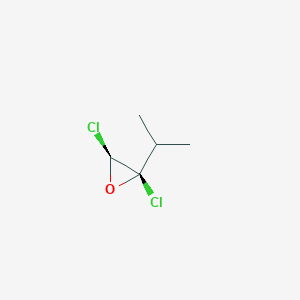

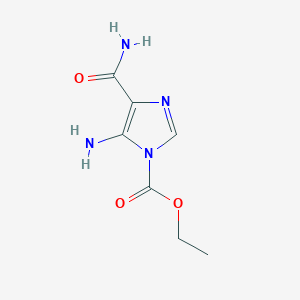

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does hydrangenol exert its anti-inflammatory effects?

A1: Hydrangenol has been shown to ameliorate colitis in a dextran sodium sulfate (DSS)-induced mouse model by suppressing macrophage-mediated inflammation. [] This effect is attributed to its ability to reduce the infiltration of macrophages into colonic tissues, decrease the expression of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β), and recover the expression of tight junction proteins (pro-caspase-3, occludin, claudin-1) in colonic epithelial cells. [] Mechanistically, hydrangenol appears to inhibit the activation of NF-κB, AP-1, and STAT1/3 signaling pathways, which are crucial for the production of inflammatory mediators. []

Q2: What is the role of hydrangenol in angiogenesis?

A2: Hydrangenol exhibits anti-angiogenic activity by suppressing vascular endothelial growth factor (VEGF)-stimulated angiogenesis. [] It inhibits the proliferation, migration, invasion, and capillary-like tubular formation of VEGF-induced human umbilical vein endothelial cells (HUVECs). [] Hydrangenol disrupts the VEGF signaling pathway by downregulating VEGFR-2-mediated phosphorylation of ERK1/2, AKT, and endothelial nitric oxide synthase. [] It also inhibits the activity of matrix metalloproteinase-2, further contributing to its anti-angiogenic effects. []

Q3: How does hydrangenol impact cancer cell growth?

A3: Hydrangenol demonstrates anti-cancer activity against human bladder cancer EJ cells. [] It inhibits the proliferation of EJ cells and induces G1-phase cell cycle arrest by decreasing the expression of cell cycle regulatory proteins like cyclin D1, cyclin E, CDK2, and CDK4. [, ] This cell cycle arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1. []

Q4: What are the effects of hydrangenol on skin photoaging?

A4: Hydrangenol demonstrates protective effects against UVB-induced skin photoaging. [, , ] It has been shown to mitigate wrinkle formation, improve skin hydration, and prevent collagen degradation in UVB-irradiated hairless mice. [] This is attributed to its ability to:

- Increase the expression of moisturizing factors like involucrin, filaggrin, aquaporin-3 (AQP3), and hyaluronic acid (HA). []

- Downregulate hyaluronidase (HYAL)-1/-2, preventing HA degradation. []

- Increase Pro-COL1A1 expression, promoting collagen synthesis. []

- Reduce the expression of matrix metalloproteinases (MMP)-1/-3, which are involved in collagen degradation. [, ]

- Suppress the expression of inflammatory cytokines like COX-2 and IL-6. [, ]

- Inhibit the activation of MAPK signaling pathways (ERK and p38), AP-1, and STAT1, which are involved in inflammatory responses. [, ]

- Upregulate the expression of antioxidant genes like Nrf2, HO-1, NQO-1, GCLM, and GCLC, combating oxidative stress. []

Q5: What is the molecular formula and weight of hydrangenol?

A5: The molecular formula of hydrangenol is C15H12O5, and its molecular weight is 272.25 g/mol.

Q6: Are there any spectroscopic data available for hydrangenol?

A6: Yes, numerous studies have reported spectroscopic data for hydrangenol, including:

- NMR (Nuclear Magnetic Resonance): 1H NMR and 13C NMR data are crucial for structural elucidation, providing information about the hydrogen and carbon environments within the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- MS (Mass Spectrometry): MS data provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and characterization. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- IR (Infrared Spectroscopy): IR data reveals information about the functional groups present in the molecule, such as hydroxyl groups and aromatic rings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- UV (Ultraviolet-Visible Spectroscopy): UV data provides insights into the electronic transitions within the molecule, often used for quantification and purity assessment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: Has the stability of hydrangenol been investigated under various conditions?

A7: While specific stability studies focusing on various conditions are limited in the provided research, one study investigates methods to enhance the conversion of hydrangenol 8-O-glucoside to hydrangenol using microwave processing, suggesting potential degradation pathways and the impact of processing on compound stability. []

Q8: What is known about the pharmacokinetics (PK) of hydrangenol?

A8: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) of hydrangenol. Further research is needed to fully understand its PK profile.

Q9: Are there any known drug interactions with hydrangenol?

A9: Current research doesn't provide specific details on drug interactions with hydrangenol.

Q10: What analytical techniques are commonly used to quantify hydrangenol?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS), is frequently employed for the quantification of hydrangenol in plant materials and biological samples. [, , , ]

Q11: Have any studies focused on developing and validating analytical methods for hydrangenol?

A11: While the provided research doesn't explicitly detail method validation for hydrangenol, the use of HPLC for quantification suggests the implementation of standard analytical practices, likely involving method validation steps like determining accuracy, precision, specificity, linearity, and range.

Q12: What is known about the biosynthesis of hydrangenol in Hydrangea plants?

A12: Studies using radiolabeled precursors have provided insights into the biosynthetic pathway of hydrangenol in Hydrangea macrophylla. Research suggests that both acetate and phenylpropanoid compounds are involved in hydrangenol synthesis. [, ]

Q13: Are there any known analogues of hydrangenol with potential therapeutic applications?

A13: Several naturally occurring and synthetic analogues of hydrangenol, primarily other dihydroisocoumarins like phyllodulcin and thunberginols, have been investigated for their biological activities and potential therapeutic uses. [, , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)